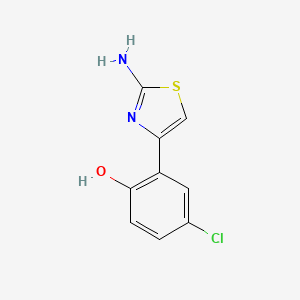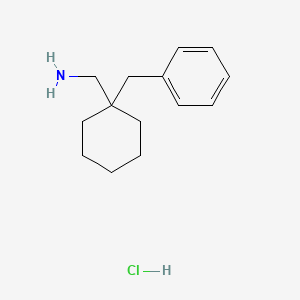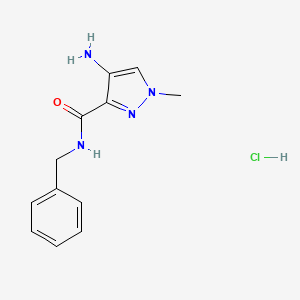
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'thiazolyl blue' and has a molecular formula of C19H19N3S.
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of thiazolyl blue in inducing apoptosis in cancer cells and modulating the activity of ion channels in neurons.
3. Clinical Trials: Thiazolyl blue has shown potential as a chemotherapeutic agent for the treatment of various types of cancer. Clinical trials can be conducted to evaluate its efficacy and safety in humans.
Conclusion:
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its cytotoxic effects on cancer cells, ability to modulate the activity of ion channels in neurons, and use as a vital stain in microbiology make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline in lab experiments include its potential applications in various scientific fields, such as cancer research, microbiology, and neuroscience. However, the limitations of using this compound include its cytotoxic effects on healthy cells and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline. Some of the key areas of research include:
1. Development of Thiazolyl Blue Derivatives: Researchers can explore the synthesis of thiazolyl blue derivatives with improved cytotoxic effects and reduced toxicity to healthy cells.
2.
Méthodes De Synthèse
The synthesis of (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline involves the reaction of 3-allylthiazol-2(3H)-one with p-toluidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline has been extensively studied for its potential applications in various scientific fields. Some of the key areas of research include:
1. Cancer Research: Thiazolyl blue has been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
2. Microbiology: Thiazolyl blue has been used as a vital stain for the detection of bacteria and fungi in microbiology. It is also used as a selective agent in the isolation of bacteria.
3. Neuroscience: Thiazolyl blue has been found to modulate the activity of ion channels in neurons, making it a potential candidate for the treatment of neurological disorders such as epilepsy.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-4-13-22-19(17-11-9-15(2)10-12-17)14-23-20(22)21-18-8-6-5-7-16(18)3/h4-12,14H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFSRWDFCOWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3C)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)


![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)

![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)


![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)


